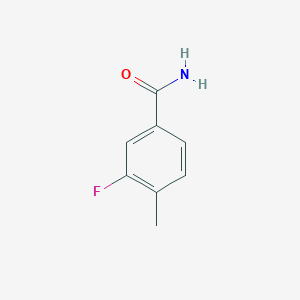

3-Fluoro-4-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZRKCCKPQZSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379107 | |

| Record name | 3-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170726-98-4 | |

| Record name | 3-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-methylbenzamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzamide

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles and strategic decisions underlying the chosen synthetic route, moving beyond a simple recitation of steps to offer insights grounded in practical laboratory experience. The primary pathway detailed herein involves a two-step process commencing with the conversion of 3-fluoro-4-methylbenzoic acid to its corresponding acyl chloride, followed by amidation. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reproducible method for the preparation of this key intermediate.

Introduction and Strategic Overview

This compound is a substituted aromatic amide whose structural motifs are of significant interest in pharmaceutical research. The presence of a fluorine atom can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern medicinal chemistry.[1] The benzamide functional group itself is a cornerstone of many therapeutic agents, recognized for its ability to form critical hydrogen bonds with biological targets.[2]

While several synthetic routes to amides exist, the direct condensation of a carboxylic acid and an amine is kinetically and thermodynamically unfavorable without activation.[3] The proton acidity of the carboxylic acid and the basicity of the amine lead to a competing acid-base reaction, forming a highly unreactive carboxylate salt.[4][5] Therefore, a successful synthesis hinges on the activation of the carboxylic acid.

This guide focuses on a classic and highly effective strategy: the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then readily converted to the target amide upon reaction with ammonia.[6][7] This method is favored for its high yields, readily available reagents, and the convenient removal of byproducts (SO₂ and HCl) as gases.[6]

Recommended Synthetic Pathway and Mechanism

The selected two-step pathway begins with 3-fluoro-4-methylbenzoic acid as the starting material.

Overall Reaction:

Step 1: Acyl Chloride Formation

The conversion of the carboxylic acid to an acyl chloride is the critical activation step. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride transforms it into an excellent leaving group.[6]

Mechanism: The lone pair of electrons on the carboxylic acid's hydroxyl group initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. A chloride ion is expelled, which then acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the unstable chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl) gases.[6][8]

Step 2: Amidation of the Acyl Chloride

Acyl chlorides are highly electrophilic and react rapidly with nucleophiles like ammonia.[]

Mechanism: The nitrogen atom of ammonia performs a nucleophilic attack on the carbonyl carbon of the 3-fluoro-4-methylbenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the chloride ion as a leaving group and yielding the stable amide product. A second equivalent of ammonia acts as a base to neutralize the HCl formed, driving the reaction to completion.[10]

Data and Materials

Table 1: Key Reagent Properties

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 350-28-7 | Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator, Reacts with Water |

| Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | Corrosive, Respiratory Irritant |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected Carcinogen, Volatile |

Table 2: Product Characteristics

| Compound | Formula | MW ( g/mol ) | CAS No. | Appearance | Melting Point (°C) |

| This compound | C₈H₈FNO | 153.15 | 175277-86-8 | White to off-white solid | 105 °C[11] |

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 10 grams of 3-fluoro-4-methylbenzoic acid. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Part A: Synthesis of 3-Fluoro-4-methylbenzoyl Chloride

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

-

Reagents: To the flask, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until the solid dissolves. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

-

Reaction: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (7.0 mL, 97.3 mmol, 1.5 eq) dropwise via an addition funnel over 20-30 minutes. The addition is exothermic and will be accompanied by gas evolution.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction is complete when gas evolution has ceased.

-

Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-4-methylbenzoyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: In a separate 500 mL flask, place concentrated ammonium hydroxide (28-30%, ~100 mL) and cool it to 0°C in a large ice bath with vigorous stirring.

-

Reagents: Dissolve the crude 3-fluoro-4-methylbenzoyl chloride from Part A in anhydrous DCM (50 mL).

-

Reaction: Add the acyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution over 30-40 minutes. A thick white precipitate will form immediately.

-

Precipitation: After the addition is complete, continue to stir the mixture vigorously in the ice bath for another hour to ensure complete reaction.

-

Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield fine white crystals.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Reaction Mechanism Visualization

Caption: Key mechanistic steps in the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (~105°C).[11] A sharp melting point is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group protons. The integration and splitting patterns should be consistent with the target structure.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (153.15 g/mol ).[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Thionyl Chloride: Is highly corrosive and reacts violently with water to release toxic gases. It is also a lachrymator. Handle exclusively in a chemical fume hood and away from moisture.[6]

-

Ammonium Hydroxide: Concentrated solutions are corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Use in a well-ventilated area or fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 3-fluoro-4-methylbenzoic acid via an acyl chloride intermediate is a reliable and high-yielding method suitable for laboratory-scale production. The protocol presented in this guide, supported by a clear understanding of the underlying chemical mechanisms and safety considerations, provides researchers with a robust pathway to access this important chemical building block for applications in drug discovery and development.

References

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]

-

AK LECTURES. (2014). Amide Formation from Carboxylic Acids. YouTube. [Link]

-

ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

-

Khan Academy. (Video). Amide formation from carboxylic acid derivatives. [Link]

-

Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

NIH National Center for Biotechnology Information. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

- 11. 170726-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. scbt.com [scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

physicochemical properties of 3-Fluoro-4-methylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylbenzamide

Abstract

This compound (CAS No: 170726-98-4) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] As a synthetic building block, its unique electronic properties, conferred by the fluorine and methyl substituents on the benzamide scaffold, make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the core , offering both established data and predictive analyses. It is designed for researchers, scientists, and drug development professionals, detailing not only the properties themselves but also the robust experimental methodologies required for their validation. The protocols described herein are grounded in principles of scientific integrity, ensuring that each measurement is part of a self-validating analytical workflow.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is structurally defined by a benzene ring substituted with a fluorine atom, a methyl group, and a primary carboxamide group. The relative positions of these groups are critical to its reactivity and intermolecular interactions.

Caption: Figure 2: Workflow for Physicochemical Characterization

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: While a simple melting point apparatus provides a transition temperature, DSC offers superior accuracy and additional information. It measures the heat flow required to raise a sample's temperature, revealing the precise onset of melting, the peak endotherm, and an indication of purity (a broader peak suggests impurities).

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The onset is typically reported as the melting point.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Rationale: This method is the gold standard for determining thermodynamic solubility, ensuring the solution has reached true equilibrium. It is critical for understanding bioavailability and for preparing saturated solutions for further experiments.

Methodology:

-

System Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, 7.4, and 9.0).

-

Sample Addition: Add an excess of solid this compound to vials containing each buffer (ensure solid is visible).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24 hours. Causality: 24-48 hours is typically required to ensure the dissolution process has reached a true equilibrium state.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot from the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.

Safety and Handling

Proper handling is paramount when working with any chemical. This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2][3]* Signal Word: Warning. [2]* Pictogram: GHS07 (Exclamation Mark). [2] Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [3]* Handling: Avoid breathing dust. [3]Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [4]

Conclusion

This compound is a well-defined solid with physicochemical properties that make it a tractable and useful building block in research and development. Its high melting point, predictable spectroscopic characteristics, and neutral nature across physiological pH ranges are key attributes for its application. The experimental protocols outlined in this guide provide a robust framework for scientists to verify these properties, ensuring data quality and reproducibility in their work. A thorough understanding of this foundational data is essential for unlocking the full potential of this versatile molecule in the synthesis of next-generation chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4074247, 4-fluoro-N-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774574, 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubChemLite. (n.d.). 3-fluoro-4-methyl-thiobenzamide (C8H8FNS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750769, 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. Retrieved from [Link]

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

SpectraBase. (n.d.). 3-fluoro-N-mesitylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8202035, 3-fluoro-4-methyl-N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzamide (CAS: 175277-86-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Fluorinated Scaffold

As a Senior Application Scientist, I've witnessed the transformative impact of strategic molecular design in drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, offering a powerful tool for fine-tuning molecular behavior.[1][2] 3-Fluoro-4-methylbenzamide, a seemingly simple molecule, embodies this principle. Its unique arrangement of a fluorine atom, a methyl group, and a benzamide core presents a tantalizing scaffold for the development of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, empowering researchers to harness its full potential.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 175277-86-8 | [3][4] |

| Molecular Formula | C₈H₈FNO | [3][4] |

| Molecular Weight | 153.15 g/mol | [3][4] |

| Melting Point | 105 °C | [5] |

| Boiling Point | 228.2 °C | [5] |

| Appearance | Solid | |

| Purity | >98% (typical) |

The presence of the fluorine atom ortho to the amide group introduces a significant electronic effect. Fluorine's high electronegativity leads to a withdrawal of electron density from the aromatic ring, influencing its reactivity and the acidity of the amide protons. This electronic modulation is a key feature that can be exploited in the design of targeted molecular interactions.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient route to this compound is through the controlled hydrolysis of its nitrile precursor, 3-Fluoro-4-methylbenzonitrile. While various methods exist for nitrile hydrolysis, an alkaline peroxide method offers a mild and selective approach to obtaining the desired amide with high purity.

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

The synthesis of the nitrile precursor is a critical first step. A reliable method involves the decarbonylative condensation of appropriate starting materials.[6] One documented procedure involves heating methyl 2-(4-cyano-2-fluorophenyl)acetate with anhydrous calcium chloride and water in N,N-dimethylacetamide (DMAc) at 140-145°C.[7] The reaction progress is monitored by HPLC to ensure complete conversion.[7] Purification is typically achieved through column chromatography.[7]

Hydrolysis of 3-Fluoro-4-methylbenzonitrile to this compound

The following protocol is a robust and validated method for the selective partial hydrolysis of the nitrile to the amide. The use of an alkaline environment with an oxidizing agent like hydrogen peroxide allows for a controlled reaction, minimizing the over-hydrolysis to the carboxylic acid.

Experimental Protocol: Alkaline Peroxide Hydrolysis

Materials:

-

3-Fluoro-4-methylbenzonitrile

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 4 M)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

-

Deionized Water

-

Hydrochloric Acid (HCl) solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-4-methylbenzonitrile (1 equivalent) in ethanol (approximately 10-15 volumes).

-

Addition of Base: To the stirred solution, add the sodium hydroxide solution (2-3 equivalents).

-

Addition of Oxidant: Slowly add the hydrogen peroxide solution (3-5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a dilute solution of hydrochloric acid to a pH of ~7.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.

Causality Behind Experimental Choices:

-

Alkaline Conditions: The hydroxide ions act as a catalyst, activating the nitrile group towards nucleophilic attack by the hydroperoxide anion (formed from H₂O₂ in basic media).

-

Hydrogen Peroxide: This serves as the source of the nucleophile and also facilitates the conversion of the intermediate imidic acid to the amide.

-

Ethanol as Solvent: Provides good solubility for the starting material and is compatible with the reaction conditions.

-

Controlled Temperature: Gentle heating accelerates the reaction rate without promoting significant over-hydrolysis to the carboxylic acid.

-

Neutralization and Extraction: Essential for removing inorganic salts and isolating the desired product.

-

Recrystallization: A standard and effective method for obtaining a highly pure crystalline product.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While experimentally obtained spectra for this compound are not widely published, we can predict the key spectral features based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.6 - 7.5 | dd | 1H | H-6 | J(H-F) ≈ 8-10 Hz (ortho), J(H-H) ≈ 2 Hz (meta) |

| ~7.4 - 7.3 | dd | 1H | H-2 | J(H-F) ≈ 5-7 Hz (meta), J(H-H) ≈ 2 Hz (para) |

| ~7.2 - 7.1 | t | 1H | H-5 | J(H-H) ≈ 8 Hz |

| ~6.0 (broad) | s | 2H | -CONH₂ | |

| ~2.3 | s | 3H | -CH₃ |

Rationale for Predictions:

-

The aromatic protons will be split by both proton-proton and proton-fluorine couplings. The ortho-coupling to fluorine (H-2) and the meta-coupling (H-6) will be distinct.

-

The amide protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

-

The methyl group, being attached to the aromatic ring, will appear as a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will be characterized by the influence of the fluorine substituent, which will cause splitting of the signals for the carbon atoms in its vicinity.

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (J, Hz) |

| ~168 | C=O | |

| ~160 (d) | C-3 | ¹J(C-F) ≈ 240-250 Hz |

| ~135 (d) | C-4 | ²J(C-F) ≈ 15-20 Hz |

| ~132 (d) | C-2 | ²J(C-F) ≈ 15-20 Hz |

| ~128 (d) | C-5 | ³J(C-F) ≈ 5-8 Hz |

| ~125 | C-1 | |

| ~115 (d) | C-6 | ³J(C-F) ≈ 3-5 Hz |

| ~14 | -CH₃ |

Rationale for Predictions:

-

The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant.

-

The carbons ortho (C-2, C-4) and meta (C-5, C-1) to the fluorine will show smaller two- and three-bond coupling constants, respectively.

-

The carbonyl carbon will appear in the typical downfield region for amides.

Predicted FT-IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~1660 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (Amide II band) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-F stretching |

| ~800 - 700 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry will likely lead to fragmentation of the molecular ion.

| m/z | Interpretation |

| 153 | Molecular ion [M]⁺ |

| 136 | Loss of NH₃ |

| 108 | Loss of CONH₂ |

| 91 | Tropylium ion (from rearrangement) |

Fragmentation Pathway Diagram:

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The benzamide scaffold is a well-established pharmacophore in a multitude of drug candidates and approved medicines. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][8]

-

Enzyme Inhibition: Fluorinated benzamides have shown promise as inhibitors of various enzymes. The electronic properties of the fluoro-substituted ring can be tailored to optimize interactions with the active site of a target protein.

-

PROTACs and Molecular Glues: Benzamide derivatives are being explored as ligands for Cereblon (CRBN), a key component of E3 ubiquitin ligase complexes used in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation.[8] The specific substitution pattern of this compound could offer novel binding interactions and improved properties for such applications.

-

Anticancer Agents: The benzamide core is present in several anticancer drugs, notably PARP inhibitors. The unique electronic and steric profile of this compound makes it an interesting candidate for the synthesis of novel analogues in this therapeutic area.

Experimental Workflow for Biological Screening:

Agrochemical Research

The precursor, 3-Fluoro-4-methylbenzonitrile, is a known intermediate in the synthesis of pesticides.[6] This suggests that this compound itself, or derivatives thereof, could possess interesting biological activity relevant to crop protection. The strategic placement of the fluoro and methyl groups can influence the compound's uptake, transport, and interaction with biological targets in pests or plants.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound. Based on data for isomeric and related compounds, the following guidelines should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Seek immediate medical attention.

-

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for chemical synthesis. Its straightforward preparation from readily available precursors, combined with the advantageous properties conferred by its fluorinated benzamide scaffold, makes it an attractive starting point for the development of novel compounds in medicinal and materials chemistry. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications. It is our hope that this technical resource will inspire and enable researchers to further investigate the properties and utility of this promising molecule, leading to new discoveries and innovations.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. Retrieved January 6, 2026, from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-fluoro-N-methylbenzamide. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved January 6, 2026, from [Link]

-

PubMed. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. (n.d.). 4-Methylbenzamide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methylbenzamide - Optional[ATR-IR] - Spectrum. Retrieved January 6, 2026, from [Link]

Sources

- 1. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]

- 2. PubChemLite - 3-fluoro-4-methyl-thiobenzamide (C8H8FNS) [pubchemlite.lcsb.uni.lu]

- 3. 3-fluoro-4-methyl-N-(4-methylphenyl)benzamide | C15H14FNO | CID 8202035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 170726-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 7. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the molecular structure, spectroscopic properties, and a validated synthesis protocol for 3-Fluoro-4-methylbenzamide, a compound of interest in medicinal chemistry and materials science. By integrating theoretical knowledge with practical insights, this document serves as a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Significance of Fluorinated Benzamides

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern on the benzamide scaffold, presents a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide will delve into the nuanced structural features of this compound, providing a foundational understanding for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 175277-86-8 | [1] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a carboxamide group at the 1-position. The presence of the electronegative fluorine atom and the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.

Diagram 1: Molecular Structure of this compound

A 2D representation of the chemical structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. The amide protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the amide group will appear downfield. The aromatic carbons will show characteristic shifts influenced by the fluorine and methyl substituents, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I): A strong absorption band around 1660 cm⁻¹.

-

N-H bending (Amide II): A band in the region of 1650-1600 cm⁻¹.

-

C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 153.15. Fragmentation patterns would likely involve the loss of the amide group and rearrangements of the aromatic ring.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile, 3-Fluoro-4-methylbenzonitrile. This two-step process, starting from commercially available precursors, offers a practical and efficient route to the target molecule.

Synthesis of 3-Fluoro-4-methylbenzonitrile

The synthesis of the nitrile intermediate can be achieved through various methods, with one common approach being the condensation and subsequent decarbonylation of appropriate starting materials.[2][3] A detailed, step-by-step protocol is outlined below.

Diagram 2: Synthesis Workflow for this compound

A high-level overview of the synthetic route to this compound.

Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzonitrile [2]

-

Reaction Setup: In a suitable reaction vessel, combine the starting materials (a substituted toluene derivative and a cyanide source) with a phase transfer catalyst in an appropriate solvent (e.g., N,N-dimethylformamide).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required temperature (typically 100-160°C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove any solids. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by washing with water, followed by recrystallization or column chromatography to yield pure 3-Fluoro-4-methylbenzonitrile.

Hydrolysis of 3-Fluoro-4-methylbenzonitrile to this compound

The conversion of the nitrile to the primary amide can be achieved through controlled hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 3-Fluoro-4-methylbenzonitrile in a suitable solvent mixture, such as tert-butanol and water.

-

Reagent Addition: Add a strong base, such as potassium hydroxide, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction until the starting material is consumed.

-

Workup: Cool the reaction mixture and neutralize with an acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to afford pure this compound.

Solid-State Structure: Insights from Analogous Compounds

While a crystal structure for this compound is not publicly available, the solid-state packing of similar benzamides can provide valuable insights. Crystal structures of other N-(arylsulfonyl)-4-fluorobenzamides reveal extensive hydrogen bonding networks.[4] It is highly probable that this compound also forms hydrogen-bonded dimers or tapes in the solid state, a common structural motif for primary amides. These intermolecular interactions significantly influence the material's physical properties, such as melting point and solubility.

Applications and Future Directions

This compound is a valuable intermediate in the synthesis of more complex molecules. The nitrile precursor, 3-Fluoro-4-methylbenzonitrile, is noted as an important intermediate in the production of pesticides, highlighting the relevance of this chemical scaffold in agrochemicals.[2] In the pharmaceutical industry, the fluorinated benzamide moiety can be incorporated into drug candidates to enhance their pharmacological profiles. The unique substitution pattern offers opportunities for fine-tuning molecular properties in the pursuit of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, predicted spectroscopic properties, and a viable synthesis protocol for this compound. By leveraging data from analogous compounds and established chemical principles, this document offers a solid foundation for researchers and scientists working with this versatile fluorinated building block. The insights provided herein are intended to facilitate its application in the development of novel pharmaceuticals and advanced materials.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 3-Fluoro-4-methylbenzonitrile: A Chemist's Guide. [Link]

-

National Institute of Standards and Technology. Benzamide, N-(4-fluorophenyl)-3-methyl-. [Link]

-

National Center for Biotechnology Information. 4-fluoro-N-methylbenzamide. PubChem Compound Database. [Link]

-

PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-methylbenzaldehyde. PubChem Compound Database. [Link]

-

PubChemLite. 3-fluoro-4-methyl-thiobenzamide (C8H8FNS). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-methoxybenzamide. PubChem Compound Database. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

PubMed Central. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Data of 3-Fluoro-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-fluoro-4-methylbenzamide. As a crucial tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of pharmaceutical intermediates and active ingredients. This document, authored from the perspective of a Senior Application Scientist, will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed spectral features, providing a framework for researchers to interpret similar spectra with confidence.

Introduction: The Role of NMR in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Nuclear Magnetic Resonance (TIF) spectroscopy stands as an unparalleled analytical technique for providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, which serves as a potential building block in medicinal chemistry, a thorough understanding of its NMR spectra is essential for synthesis confirmation, purity assessment, and quality control.

Molecular Structure and Expected NMR Features

The structure of this compound, with its substituted aromatic ring, provides a rich system for NMR analysis. The interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the amide functionality creates a unique electronic environment for each proton and carbon atom, leading to a predictable and interpretable set of NMR signals.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic (H2, H6) |

| ~7.2 - 7.4 | t | 1H | Aromatic (H5) |

| ~6.0 - 7.0 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H2, H5, H6): The protons on the aromatic ring will appear in the region of δ 7.2-7.8 ppm.

-

H6: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded, appearing at the downfield end of the aromatic region. It will likely appear as a doublet of doublets due to coupling with H5 and a smaller four-bond coupling to the fluorine atom.

-

H2: This proton is ortho to the fluorine atom and will also be significantly deshielded. It is expected to be a doublet of doublets due to coupling with H6 and a strong three-bond coupling to the fluorine atom.

-

H5: This proton is situated between the fluorine and methyl groups. It is expected to appear as a triplet due to coupling with the adjacent H6 and a smaller coupling to the fluorine atom.

-

-

Amide Protons (-NH₂): The two protons of the primary amide group are diastereotopic due to restricted rotation around the C-N bond. They are expected to appear as two broad singlets in the region of δ 6.0-7.0 ppm. The broadness is a result of quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately δ 2.3 ppm. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with the fluorine substituent having a particularly pronounced effect due to its high electronegativity and its ability to couple with the carbon nuclei.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~160 (d, ¹JCF ≈ 245 Hz) | C3 |

| ~135 (d, ³JCF ≈ 8 Hz) | C1 |

| ~132 (d, ³JCF ≈ 6 Hz) | C5 |

| ~128 (d, ²JCF ≈ 18 Hz) | C4 |

| ~125 | C6 |

| ~115 (d, ²JCF ≈ 22 Hz) | C2 |

| ~15 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168 ppm, which is typical for this functional group.

-

Aromatic Carbons:

-

C3 (Carbon bearing Fluorine): This carbon will be directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift to around δ 160 ppm. Furthermore, it will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet.

-

C1, C2, C4, C5: These carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms. The carbon ipso to the amide group (C1) and the carbon bearing the methyl group (C4) will show smaller doublet splittings. The carbons ortho (C2) and meta (C5) to the fluorine will also appear as doublets with characteristic coupling constants.

-

C6: The chemical shift of this carbon will be primarily influenced by the ortho amide group.

-

-

Methyl Carbon (-CH₃): The methyl carbon will appear at a characteristic upfield chemical shift of around δ 15 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for this compound or similar compounds, the following general protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 300 MHz.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets in the case of C-F coupling).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently utilize NMR spectroscopy for the structural verification and characterization of this and related compounds. The detailed analysis presented herein serves as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the efficient and accurate progression of drug development pipelines.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-methylbenzamide: A Methodological and Predictive Approach

This guide provides a comprehensive framework for the crystal structure analysis of 3-Fluoro-4-methylbenzamide. As the definitive crystal structure of this specific compound is not publicly available at the time of this writing, this document outlines the essential experimental and computational workflows required for its determination and offers a predictive analysis of its key structural features based on established principles of physical organic chemistry and crystallography. This paper is intended for researchers, scientists, and drug development professionals who are engaged in the study of small molecule crystallography and its application in understanding molecular structure-property relationships.

Introduction: The Significance of Fluorinated Benzamides in Molecular Design

Benzamides are a critical pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities. The strategic incorporation of fluorine atoms into the benzamide scaffold is a well-established strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The specific regio- and stereochemistry of the fluorine substituent can have profound effects on the molecule's conformation and its ability to engage in intermolecular interactions, which in turn dictates its crystal packing and ultimately its solid-state properties like solubility and bioavailability.

This compound presents an interesting case study where the interplay of a moderately electron-withdrawing fluorine atom and a small, electron-donating methyl group can influence the electronic properties of the aromatic ring and the hydrogen bonding capabilities of the amide group. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for any rational drug design or materials science application.

PART 1: Crystallogenesis: The Art and Science of Single Crystal Growth

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals of suitable size and perfection. The process of obtaining such crystals, known as crystallogenesis, is often the most challenging step. For a molecule like this compound, a systematic screening of crystallization conditions is recommended.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: The initial step involves selecting a suitable solvent or a mixture of solvents. The ideal solvent should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution from which the crystal can grow. A preliminary solubility screen with a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and toluene) should be performed.

-

Common Crystallization Techniques:

-

Slow Evaporation: A solution of this compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can lead to the formation of single crystals.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. The decrease in solubility upon cooling can induce crystallization.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound leads to a gradual decrease in solubility and promotes crystal growth. This can be set up in hanging drop or sitting drop formats.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

-

The choice of technique and solvent is critical and often empirical. The interplay of intermolecular forces between the solute and solvent molecules governs the crystallization process.

PART 2: Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in the crystal lattice.[1]

Workflow for Data Collection and Structure Refinement

Figure 2: Predicted key intermolecular interactions in the crystal lattice of this compound.

-

N-H···O Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that this compound will form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, a common supramolecular synthon in primary amides. These dimers can then be further linked into chains or sheets.

-

C-H···F Interactions: The fluorine atom is electronegative and can act as a weak hydrogen bond acceptor. Interactions between the fluorine atom and aromatic or methyl C-H groups on neighboring molecules are possible and can contribute to the stability of the crystal packing. [2][3]* π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, which are driven by electrostatic and van der Waals forces. The presence of the fluorine atom can modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped).

The interplay of these interactions will determine the final three-dimensional architecture of the crystal.

PART 4: Computational Corroboration

Computational chemistry provides a powerful tool to complement experimental crystallographic studies. [4]Density Functional Theory (DFT) calculations can be employed to:

-

Optimize the Molecular Geometry: The geometry of an isolated molecule of this compound can be optimized to find its lowest energy conformation. This can then be compared to the experimentally determined conformation in the crystal to assess the influence of packing forces.

-

Predict Vibrational Spectra: The infrared (IR) and Raman spectra can be calculated and compared with experimental spectra to validate the structure.

-

Analyze Intermolecular Interactions: The energies of the predicted intermolecular interactions (e.g., hydrogen bond energies) can be calculated to quantify their relative strengths.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for achieving this goal. A systematic approach to crystallogenesis, followed by a rigorous single-crystal X-ray diffraction analysis, will undoubtedly reveal the precise atomic arrangement. The predictive analysis presented here, based on the established principles of supramolecular chemistry, suggests a crystal structure dominated by robust N-H···O hydrogen-bonded amide dimers, further stabilized by weaker C-H···F and π-π interactions. The elucidation of this structure will provide invaluable insights for the future design of novel pharmaceuticals and functional materials based on the fluorinated benzamide scaffold.

References

-

PubChem. 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

- Varughese, S., et al. (2018). Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide. Journal of Chemical Sciences, 130(4), 51.

- Bis, J. A., & Chopra, D. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(11), 3766-3781.

- Dey, D., & Chopra, D. (2019). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 21(3), 421-434.

- Li, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o668.

-

PubChem. 3-Fluoro-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

- Suchetan, P. A., et al. (2012). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides.

- Dey, D., & Chopra, D. (2018). Solvatomorphism in (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide: the role of intermolecular O–H⋯F interaction. CrystEngComm, 20(44), 7149-7161.

- Fábián, L., & Kálmán, A. (2000). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide. Acta Crystallographica Section B: Structural Science, 56(Pt 1), 113-121.

-

PubChem. 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-(N-(4-methylbenzyl)sulfamoyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-fluoro-3-methylbenzamide (C8H8FNO). [Link]

- Shtukenberg, A. G., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(10), 5489–5498.

-

PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

- Wang, Y., et al. (2012). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. Chinese Journal of Structural Chemistry, 31(7), 1035-1039.

-

PubChemLite. 3-fluoro-4-methyl-thiobenzamide (C8H8FNS). [Link]

- Saeed, A., et al. (2009). 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1614.

-

PubChem. 3-fluoro-N-[4-(trifluoromethyl)benzyl]benzamide. National Center for Biotechnology Information. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

CCDC. Structural Chemistry Data, Software, and Insights. [Link]

-

PubChem. 3-Fluoro-4-formyl-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

- Elancheran, R., et al. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry, 14(1), 1-8.

-

NIST. 4-Fluoro-3-(trifluoromethyl)benzamide. NIST WebBook. [Link]

- S. Sudha, S., et al. (2021). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Scientific Reports, 11(1), 1-16.

Sources

The Emerging Therapeutic Potential of 3-Fluoro-4-methylbenzamide Derivatives: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents. Strategic functionalization of the benzamide core, particularly through halogenation and alkylation, has proven to be a highly effective strategy for modulating pharmacokinetic properties and enhancing target-specific biological activity. This technical guide focuses on the 3-fluoro-4-methylbenzamide moiety, a promising pharmacophore for the development of novel therapeutics. We will delve into the key biological activities associated with derivatives of this scaffold, with a primary focus on their potential as anticancer and antimicrobial agents. This document provides a detailed examination of their mechanisms of action, outlines robust experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: The Strategic Design of a Privileged Scaffold

The development of small-molecule inhibitors remains a principal objective in drug discovery. The benzamide group is frequently utilized due to its ability to form critical hydrogen bonds with biological targets and its synthetic tractability.[1] The specific substitution pattern of the aromatic ring is paramount in defining the molecule's ultimate biological function and drug-like properties.

1.1 The Significance of Fluorine in Medicinal Chemistry The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity.[2] Fluorine's high electronegativity can alter the acidity of nearby protons, such as the amide N-H, potentially leading to stronger hydrogen bonding with target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[2]

1.2 The Role of the Methyl Group The 4-methyl (p-tolyl) group provides a lipophilic handle that can engage in beneficial hydrophobic interactions within a target's binding pocket. Its placement relative to the fluoro and amide groups is crucial for orienting the molecule correctly for optimal target engagement. In many kinase inhibitors, for example, this region of the molecule occupies a hydrophobic pocket adjacent to the ATP-binding site.[3]

This guide will explore how the unique combination of the 3-fluoro and 4-methyl substituents on the benzamide core gives rise to derivatives with significant therapeutic potential.

General Synthetic Approach and Screening Workflow

The synthesis of this compound derivatives typically begins with the commercially available 3-fluoro-4-methylbenzoic acid. The most common synthetic route involves the activation of the carboxylic acid followed by amidation with a desired amine.

A generalized workflow for the synthesis and subsequent biological screening of a library of these derivatives is outlined below. This systematic approach ensures that synthetic efforts are efficiently translated into meaningful biological data.

Caption: Generalized workflow for synthesis and evaluation of this compound derivatives.

Key Biological Activities & Mechanisms of Action

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably oncology and infectious diseases.

Anticancer Activity

The structural features of these derivatives make them well-suited to target key enzymes involved in cancer cell proliferation and survival, such as protein kinases and Poly(ADP-ribose)polymerases (PARPs).

3.1.1 Protein Kinase Inhibition Many small-molecule kinase inhibitors feature a substituted benzamide moiety that mimics the hinge-binding interactions of ATP.[3] Derivatives of 4-methylbenzamide have been investigated as potential inhibitors of protein kinases like PDGFRα and PDGFRβ.[3] The this compound core can be derivatized with various heterocyclic systems to target the ATP-binding site of specific oncogenic kinases.

The mechanism involves competitive inhibition, where the compound occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrate proteins and thereby blocking signal transduction pathways that drive cell growth and proliferation.

Caption: Mechanism of RTK inhibition by competitive binding at the ATP pocket.

3.1.2 PARP-1 Inhibition and Synthetic Lethality PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4] Many PARP inhibitors are designed to mimic the nicotinamide portion of its substrate, NAD+, a role for which the benzamide scaffold is well-suited.[4]

In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs are converted into toxic DSBs during replication. Since the HR pathway is non-functional, the cell cannot repair these DSBs and undergoes apoptosis. This concept is known as synthetic lethality and has been a major breakthrough in treating BRCA-mutant cancers.[4]

Caption: The principle of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. Certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[5] FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring at the division site. Inhibition of FtsZ polymerization blocks cytokinesis and leads to bacterial cell death. A fluorine substitution on the phenyl ring has been shown to enhance antibacterial activity in some benzamide series.[5]

Experimental Protocols for Activity Assessment

The following protocols are standardized methodologies for evaluating the primary biological activities of novel this compound derivatives.

4.1 Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric) This protocol provides a method for quantifying the inhibitory potential of test compounds against PARP-1 activity.

-

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Materials:

-

Histone-coated 96-well plate

-

Recombinant human PARP-1 enzyme

-

PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Olaparib)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader (450 nm)

-

-

Methodology:

-

Prepare serial dilutions of test compounds and the positive control in PARP buffer. Final DMSO concentration should not exceed 1%.

-

To each well of the histone-coated plate, add 25 µL of PARP buffer (for blank), vehicle control (buffer + DMSO), positive control, or test compound dilution.

-

Prepare a master mix containing PARP buffer, activated DNA, and biotinylated NAD+.

-

Add 50 µL of the master mix to all wells except the blank.

-

Initiate the reaction by adding 25 µL of PARP-1 enzyme to all wells except the blank.

-

Incubate the plate at room temperature for 60 minutes.

-

Wash the plate 3 times with wash buffer (e.g., PBS + 0.05% Tween-20).

-

Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

-

4.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Principle: The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standard inoculum of bacteria is added, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Materials:

-

Test bacterial strain (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., Penicillin)

-

Spectrophotometer (600 nm)

-

-

Methodology:

-

Grow a liquid culture of the test bacteria to the mid-logarithmic phase.

-

Adjust the bacterial culture to a concentration of 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

In a 96-well plate, add 50 µL of growth medium to all wells.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

Set up control wells: vehicle control (medium + DMSO + bacteria), positive control (medium + standard antibiotic + bacteria), and a sterility control (medium only).

-

Add 50 µL of the prepared bacterial inoculum to all wells except the sterility control.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity. The well with the lowest compound concentration showing no growth is the MIC. Optionally, read absorbance at 600 nm.

-

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the "R" group in the 3-fluoro-4-methyl-N-R -benzamide structure is key to optimizing potency and selectivity. The data below represents a hypothetical SAR study to illustrate these principles.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R-Group | PARP-1 IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |

| REF-1 | Olaparib | 5 | 0.1 (BRCA-mut) |

| EX-01 | Phenyl | > 10,000 | > 50 |

| EX-02 | 4-Fluorophenyl | 5,200 | 45.8 |

| EX-03 | Cyclohexyl | 8,500 | > 50 |

| EX-04 | Pyridin-2-yl | 850 | 12.3 |

| EX-05 | 4-(Piperidin-1-yl)benzyl | 45 | 1.1 |